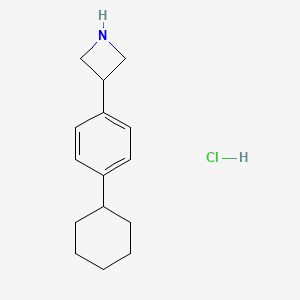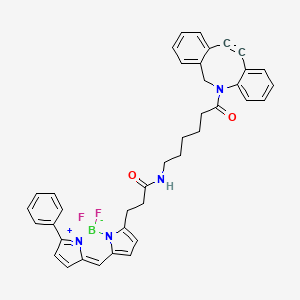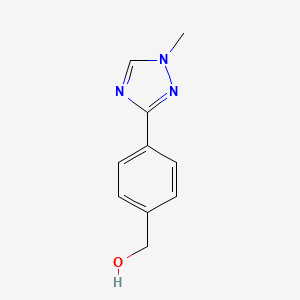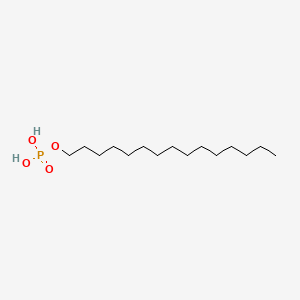
Pentadecyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadecyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C15H33O4P . It is a long-chain alkyl phosphate ester, which is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Pentadecyl dihydrogen phosphate can be synthesized through the esterification of pentadecanol with phosphoric acid. The reaction typically involves heating pentadecanol with phosphoric acid under reflux conditions to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Pentadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce pentadecanol and phosphoric acid.
Esterification: It can react with alcohols to form different alkyl phosphate esters.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Substitution: Involves reagents like alkyl halides and bases.
Major Products Formed
Hydrolysis: Produces pentadecanol and phosphoric acid.
Esterification: Forms various alkyl phosphate esters.
Substitution: Results in the formation of substituted phosphate esters.
科学的研究の応用
Pentadecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of pentadecyl dihydrogen phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity .
類似化合物との比較
Similar Compounds
Isotetradecyl dihydrogen phosphate: Similar in structure but with a shorter alkyl chain.
Hexadecyl dihydrogen phosphate: Has a longer alkyl chain compared to pentadecyl dihydrogen phosphate.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction .
特性
CAS番号 |
59785-99-8 |
|---|---|
分子式 |
C15H33O4P |
分子量 |
308.39 g/mol |
IUPAC名 |
pentadecyl dihydrogen phosphate |
InChI |
InChI=1S/C15H33O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H2,16,17,18) |
InChIキー |
HIEAVKFYHNFZNR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


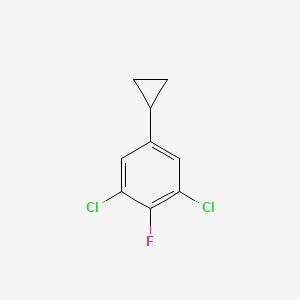

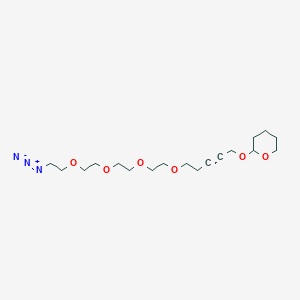
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
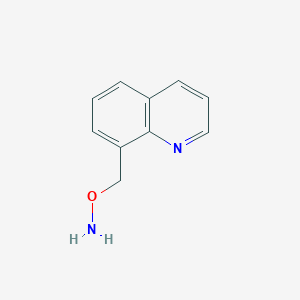
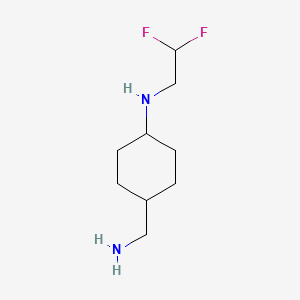
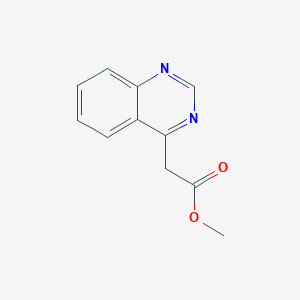
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
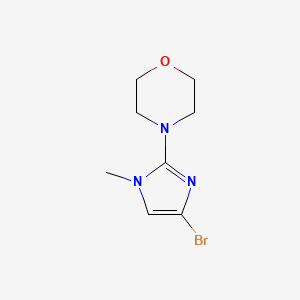
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
